Cas no 1956321-33-7 (4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro-)

The compound 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro- is a fluorinated pyranopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its fused heterocyclic structure, incorporating a pyran and pyrimidine core, offers a versatile scaffold for drug development, particularly in targeting enzyme inhibition or receptor modulation. The presence of the 4-fluorophenyl group enhances its binding affinity and metabolic stability, making it a valuable intermediate for bioactive molecule synthesis. This compound’s rigid framework and fluorine substitution may contribute to improved pharmacokinetic properties, such as increased lipophilicity and membrane permeability. Its synthetic utility and structural features make it a promising candidate for further investigation in therapeutic agent design.
4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro- structure
1956321-33-7 structure
商品名:4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro-
CAS番号:1956321-33-7
MF:C13H11FN2O2
メガワット:246.237046480179
CID:5182608

4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro- 化学的及び物理的性質

名前と識別子

    • 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro-
    • インチ: 1S/C13H11FN2O2/c14-9-3-1-8(2-4-9)12-15-11-5-6-18-7-10(11)13(17)16-12/h1-4H,5-7H2,(H,15,16,17)
    • InChIKey: XMSKXOCRYFXOBK-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(F)C=C2)NC(=O)C2COCCC=2N=1

4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD441345-1g
2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
1956321-33-7 97%
1g
¥9009.0 2023-03-12
Chemenu
CM513303-1g
2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
1956321-33-7 97%
1g
$1302 2023-03-10

4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro- 関連文献

4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro-に関する追加情報

Exploring the Potential of 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro- (CAS No. 1956321-33-7) in Modern Pharmaceutical Research

The compound 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro- (CAS No. 1956321-33-7) has emerged as a molecule of significant interest in pharmaceutical and medicinal chemistry research. This heterocyclic compound, featuring a pyrano[4,3-d]pyrimidin-4-one core structure with a 4-fluorophenyl substitution, represents an important scaffold in drug discovery programs targeting various therapeutic areas.

Recent advances in small molecule drug development have highlighted the importance of fluorinated heterocycles like this compound. The presence of the fluorine atom in its structure enhances metabolic stability and bioavailability, making it particularly valuable for medicinal chemistry applications. Researchers are increasingly focusing on such bioactive scaffolds as potential leads for developing novel therapeutic agents.

The pyrano[4,3-d]pyrimidin-4-one core of this compound is structurally related to several known pharmacologically active molecules. This structural similarity has prompted investigations into its potential biological activities. Current research trends suggest possible applications in central nervous system disorders, inflammatory conditions, and metabolic diseases, although specific target validation studies are still ongoing.

From a chemical synthesis perspective, the preparation of 4H-Pyrano[4,3-d]pyrimidin-4-one derivatives has seen significant methodological improvements in recent years. Modern green chemistry approaches and catalytic methods have made the production of such compounds more efficient and environmentally friendly. The specific 2-(4-fluorophenyl) substitution pattern in this molecule may offer unique synthetic challenges and opportunities for further structural modifications.

In the context of drug discovery pipelines, compounds like 1956321-33-7 are valuable as chemical probes for studying biological pathways. The pharmaceutical industry is particularly interested in such privileged structures that can serve as starting points for structure-activity relationship (SAR) studies. Recent patent literature reveals growing interest in similar pyrimidine-based compounds for various therapeutic applications.

The physicochemical properties of this compound, including its lipophilicity, molecular weight, and hydrogen bonding capacity, suggest good drug-like characteristics according to Lipinski's rule of five. These properties make it an attractive candidate for further lead optimization in drug development programs. Computational studies of similar compounds indicate potential for good blood-brain barrier penetration, which could be relevant for CNS-targeted therapies.

Recent scientific literature highlights the importance of fluorinated heterocyclic compounds in addressing current challenges in precision medicine. The specific 4-fluorophenyl moiety in this molecule may contribute to enhanced target binding affinity and selectivity, which are crucial factors in modern drug design strategies. Researchers are particularly interested in how such modifications affect pharmacokinetic profiles and target engagement.

The development of selective kinase inhibitors has been a major focus in oncological research, and compounds with pyrano[4,3-d]pyrimidin-4-one scaffolds have shown promise in this area. While the specific biological activities of 1956321-33-7 are still under investigation, its structural features suggest potential as a protein kinase modulator. This aligns with current trends in targeted cancer therapies and signal transduction inhibition.

From a medicinal chemistry perspective, the tetrahydro modification in this compound's structure may influence its conformational flexibility and binding mode to biological targets. Such considerations are crucial in modern rational drug design approaches. The compound's potential for structure-based drug discovery makes it particularly interesting for academic and industrial research groups working on innovative therapeutics.

In the context of neurodegenerative disease research, similar pyrimidine derivatives have shown activity against various neurological targets. The fluorophenyl group in this compound may contribute to interactions with neurotransmitter receptors or enzymes involved in neurodegeneration. These possibilities make 1956321-33-7 a compound of interest for researchers investigating Alzheimer's disease and Parkinson's disease therapeutics.

The growing field of fragment-based drug discovery could benefit from compounds like 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro-, as they represent valuable chemical fragments for building larger, more potent drug candidates. The compound's moderate size and presence of multiple hydrogen bond acceptors and donors make it suitable for fragment growing strategies in medicinal chemistry.

Recent advances in cryo-EM and X-ray crystallography have enabled more detailed studies of how such compounds interact with their biological targets. The pyrano[4,3-d]pyrimidin-4-one core may participate in specific molecular interactions that could be exploited for designing selective inhibitors or allosteric modulators. These structural insights are driving innovation in computer-aided drug design approaches.

In summary, 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(4-fluorophenyl)-3,5,7,8-tetrahydro- (CAS No. 1956321-33-7) represents an intriguing compound with potential applications across multiple therapeutic areas. Its unique structural features, including the fluorophenyl substitution and pyrano-pyrimidinone core, make it a valuable subject for ongoing medicinal chemistry research and drug discovery efforts. As research continues to uncover its specific biological activities and potential therapeutic applications, this compound may emerge as an important pharmacophore in future drug development programs.

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